N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
The compound N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide belongs to a class of 1,2,4-triazole-based acetamides. Its structure features:
- A 2-ethoxyphenyl group linked to the acetamide nitrogen.
- A 1,2,4-triazole ring substituted with a methyl group at position 5 and a propyl group at position 2.
- A sulfur atom bridging the triazole and acetamide moieties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-4-10-20-12(3)18-19-16(20)23-11-15(21)17-13-8-6-7-9-14(13)22-5-2/h6-9H,4-5,10-11H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQACLNYYZHBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with a suitable electrophile.
Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the acetamide moiety, potentially leading to the formation of amines or alcohols.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Amines, alcohols
Substitution Products: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring is known to interact with metal ions, potentially affecting metalloproteins or enzymes.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogues include substitutions on the triazole ring, the aryl group, and linker regions. These modifications significantly influence biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
Triazole Substitutions: Propyl vs. Methyl at Position 5: The 5-methyl group in the target compound contrasts with pyridinyl or phenyl substituents in analogues, which are critical for Orco binding (e.g., VUAA-1’s pyridinyl group interacts with ion channel residues) .
Aryl Group Modifications :
- 2-Ethoxyphenyl vs. 4-Substituted Phenyls : The ortho-ethoxy group in the target compound may sterically hinder interactions compared to para-substituted analogues (e.g., VUAA-1’s 4-ethylphenyl), which align better with Orco’s binding pockets .
Biological Activity Trends :
- Antimicrobial Activity : Electron-withdrawing groups on the aryl ring (e.g., chloro, nitro) in KA-series derivatives enhance antimicrobial potency, suggesting that the target’s ethoxy group (electron-donating) may reduce efficacy unless compensated by other substituents .
- Enzyme Inhibition : SIRT2 inhibitors with isopropyl groups demonstrate that steric bulk near the triazole improves target engagement, a feature the target compound partially shares .
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